molecular formula C10H9FO2 B7891985 3-Fluoro-4-methylcinnamic acid

3-Fluoro-4-methylcinnamic acid

Cat. No.: B7891985
M. Wt: 180.17 g/mol
InChI Key: DVZABKDWMCAVGE-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylcinnamic acid is a derivative of cinnamic acid, which is a natural aromatic carboxylic acid found in various plants such as cinnamon and ginseng . This compound is characterized by the presence of a fluorine atom and a methyl group on the cinnamic acid structure, which can significantly alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methylcinnamic acid can be synthesized through various methods. One common approach involves the base-catalyzed condensation of 3-fluorobenzaldehyde and 4-methylacetophenone, followed by oxidation . Another method includes the Perkin reaction, where 3-fluorobenzaldehyde reacts with acetic anhydride in the presence of a base .

Industrial Production Methods

Industrial production of 3-fluoro-4-methyl-cinnamic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-methyl-benzoic acid.

    Reduction: Formation of 3-fluoro-4-methyl-benzyl alcohol or 3-fluoro-4-methyl-toluene.

    Substitution: Formation of various substituted cinnamic acid derivatives.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-cinnamic acid involves its interaction with various molecular targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZABKDWMCAVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-72-8
Record name 3-(3-Fluoro-4-methylphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 2h30) between 3-fluoro-4-methyl-benzaldehyde (10.519 g; 76.154 mmol) and malonic acid (15.056 g; 144.694 mmol) gave the product 3-(3-fluoro-4-methyl-phenyl)-acrylic acid as a colorless solid (11.860 g; 86%). LC-MS: tR=0.84 min; [M+H]+: no ionisation.
Quantity
10.519 g
Type
reactant
Reaction Step One
Quantity
15.056 g
Type
reactant
Reaction Step One

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